molecular formula C5H3ClIN3O2 B3027815 5-Chloro-6-iodo-3-nitropyridin-2-amine CAS No. 1394373-21-7

5-Chloro-6-iodo-3-nitropyridin-2-amine

Cat. No.: B3027815
CAS No.: 1394373-21-7
M. Wt: 299.45
InChI Key: ONUNNXNTWARSMR-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-3-nitropyridin-2-amine (5CI3NPA) is an organic compound belonging to the pyridine family of nitrogen-containing heterocyclic compounds. It is a versatile building block for the synthesis of various organic molecules, and has been studied for its potential medicinal applications. 5CI3NPA is a unique compound due to its combination of a nitro group, a chlorine atom, and an iodine atom, which gives it a wide range of properties.

Scientific Research Applications

Kinetics and Mechanisms of Reactions

  • Nucleophilic Substitutions : A study of the kinetics of nucleophilic substitutions in pyridine rings, including nitropyridine analogues, revealed insights into reaction mechanisms and the effects of substituents and solvents on these reactions (Hamed, 1997).

Synthesis and Rearrangements

  • Vicarious Nucleophilic Amination : Research has shown that nitropyridine compounds can be selectively aminated using vicarious nucleophilic substitution reactions, providing methods for synthesizing substituted nitropyridines (Bakke, Svensen, Trevisan, 2001).
  • Amination Reactions and Pyridyne Intermediates : Studies on the amination of halopyridines suggest the formation of pyridyne intermediates, indicating complex reaction pathways in the modification of pyridine derivatives (Pieterse, Hertog, 2010).
  • Pummerer Rearrangement in Amine Formation : Research demonstrates that reactions involving nitropyridines can lead to unexpected formations of aminals via Pummerer rearrangement, highlighting intricate chemical behaviors (Rakhit, Georges, Bagli, 1979).

Crystal Engineering and Noncentrosymmetric Structures

  • Crystal Design and Noncentrosymmetric Structures : Studies on crystal engineering involving nitropyridines have led to the design of noncentrosymmetric structures, which are significant in materials science and optics (Fur et al., 1996).

Spectroscopic Studies

  • NMR Studies of Substituted Pyridines : Research using proton magnetic resonance has provided insights into the effects of substituents like chloro, bromo, and iodo on the chemical properties of nitropyridines (Gerig, Reinheimer, 1969).

Synthesis and Chemical Properties

  • Synthesis and Reactions of Nitropyridines : Investigations into the reactions of pyridines and nitropyridines have led to the synthesis of various substituted pyridine derivatives, contributing to the field of organic synthesis (Bakke, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

5-chloro-6-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNNXNTWARSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282786
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394373-21-7
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394373-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloro-3-nitropyridin-2-amine (15 g, 72.1 mmol) in AcOH (70 mL) was added sodium iodide (43.2 g 149.9 mmol). The mixture was stirred at 90° C. for 2 h, cooled to rt, diluted with water (70 mL) and filtered. The solid residue was washed with water, and then dried under vacuum to afford the desired product as a pale yellow solid, which was used in the next step without further purification. LC-MS: calculated for C5H3ClIN3O2 299.45, observed m/e: 299.94 (M+H)+ (Rt 2.18/5 min).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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